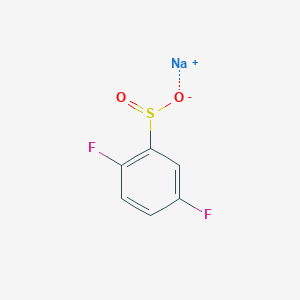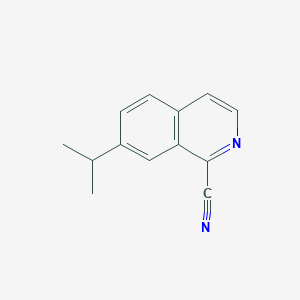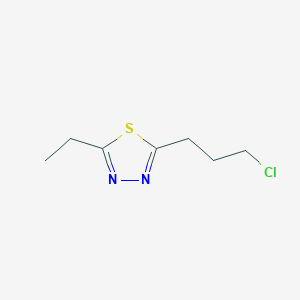
2-(3-Chloropropyl)-5-ethyl-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chloropropyl)-5-ethyl-1,3,4-thiadiazole is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropropyl)-5-ethyl-1,3,4-thiadiazole typically involves the reaction of 3-chloropropylamine with ethyl isothiocyanate under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Chloropropyl)-5-ethyl-1,3,4-thiadiazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 3-chloropropyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Nucleophilic Substitution: Products include substituted thiadiazoles with various functional groups.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiols and thioethers.
Aplicaciones Científicas De Investigación
2-(3-Chloropropyl)-5-ethyl-1,3,4-thiadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound is used in the synthesis of polymers and advanced materials with unique properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: It is used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(3-Chloropropyl)-5-ethyl-1,3,4-thiadiazole involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activities by binding to the active site or by modifying the enzyme structure. It can also interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-Chloropropyl)-1,3,4-thiadiazole
- 5-Ethyl-1,3,4-thiadiazole
- 3-Chloropropyl-1,3,4-thiadiazole
Uniqueness
2-(3-Chloropropyl)-5-ethyl-1,3,4-thiadiazole is unique due to the presence of both the 3-chloropropyl and 5-ethyl substituents, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C7H11ClN2S |
|---|---|
Peso molecular |
190.69 g/mol |
Nombre IUPAC |
2-(3-chloropropyl)-5-ethyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C7H11ClN2S/c1-2-6-9-10-7(11-6)4-3-5-8/h2-5H2,1H3 |
Clave InChI |
KGCPWMWZUZQROA-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NN=C(S1)CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


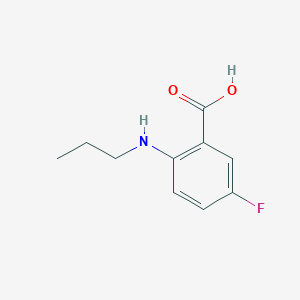
![[1-(Propan-2-yl)-1H-pyrazol-5-yl]methanesulfonyl chloride](/img/structure/B13207710.png)
![5-(Carboxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B13207719.png)

![1-[3-(5-Pyrimidinyl)phenyl]ethanone](/img/structure/B13207727.png)
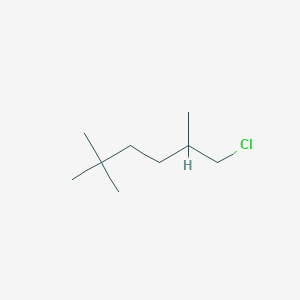
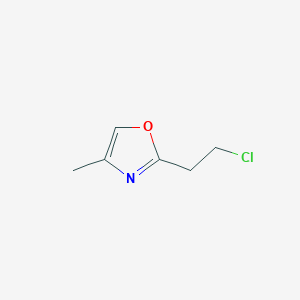
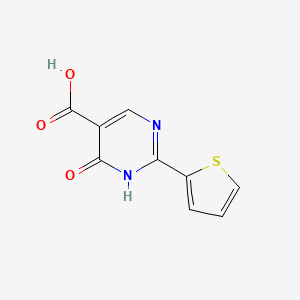
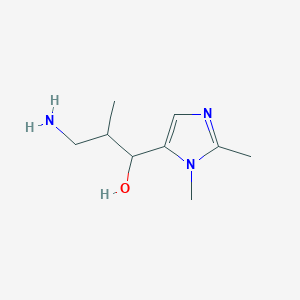
![4-[Butyl(methyl)amino]benzoic acid hydrochloride](/img/structure/B13207753.png)
![4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B13207768.png)

